REACTION_CXSMILES
|
[CH2:1]([N:6]([CH2:12]Cl)[C:7](=[O:11])[CH:8]([Cl:10])[Cl:9])[CH2:2][CH:3]([CH3:5])[CH3:4].[CH2:14]([O:16][CH2:17][CH2:18][OH:19])[CH3:15].C(N(CC)CC)C.O>C1C=CC=CC=1>[CH2:1]([N:6]([CH2:12][O:19][CH2:18][CH2:17][O:16][CH2:14][CH3:15])[C:7](=[O:11])[CH:8]([Cl:10])[Cl:9])[CH2:2][CH:3]([CH3:5])[CH3:4]
|
Name
|
|
Quantity
|
24.7 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)N(C(C(Cl)Cl)=O)CCl
|
Name
|
|
Quantity
|
10.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCCO
|
Name
|
|
Quantity
|
13.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
named product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a calcium chloride tube
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
is maintained below 40° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for an additional 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The mixture is washed with water (2×100 ml.)
|
Type
|
CUSTOM
|
Details
|
to remove triethylamine hydrochloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the possible hydrophilic side-product, the benzene solution is dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
after distillation of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue is evaporated
|
Type
|
CUSTOM
|
Details
|
to dry under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 27.9 g
|
Type
|
CUSTOM
|
Details
|
is directly useful for practical purposes without any purification
|
Name
|
|
Type
|
|
Smiles
|
C(CC(C)C)N(C(C(Cl)Cl)=O)COCCOCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |